methyl 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate
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Overview
Description
Methyl 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate is a synthetic organic compound known for its role as a Factor 12 inhibitor . This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of methyl 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate typically involves the reaction of 4-tert-butylbenzoyl chloride with 5-amino-1,2,4-triazole-3-carboxylic acid methyl ester under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Methyl 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Methyl 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of methyl 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate involves its interaction with Factor 12, a protein involved in the blood coagulation cascade. By inhibiting Factor 12, this compound can prevent the formation of blood clots, making it a potential therapeutic agent for conditions such as thrombosis . The molecular targets and pathways involved include the inhibition of the activation of Factor 12 and subsequent downstream effects on the coagulation cascade .
Comparison with Similar Compounds
Methyl 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate can be compared with other triazole derivatives, such as:
Methyl 5-[(4-methylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate: Similar structure but with a methyl group instead of a tert-butyl group.
Methyl 5-[(4-chlorobenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate: Contains a chlorine atom instead of a tert-butyl group.
Methyl 5-[(4-nitrobenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate: Contains a nitro group instead of a tert-butyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties .
Properties
CAS No. |
326618-93-3 |
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Molecular Formula |
C15H18N4O3 |
Molecular Weight |
302.33 g/mol |
IUPAC Name |
methyl 3-[(4-tert-butylbenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C15H18N4O3/c1-15(2,3)10-7-5-9(6-8-10)12(20)17-14-16-11(18-19-14)13(21)22-4/h5-8H,1-4H3,(H2,16,17,18,19,20) |
InChI Key |
LVKKWCOINMSBPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NNC(=N2)C(=O)OC |
Origin of Product |
United States |
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